molecular formula C23H25ClN4O2S B2615284 2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS No. 1031951-62-8

2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B2615284
CAS No.: 1031951-62-8
M. Wt: 456.99
InChI Key: QRPLBWWNDYADCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a unique combination of a piperazine ring, a chlorophenyl group, and a benzothieno-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

The synthesis of 2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as DBU, and protective groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar compounds include other CDK2 inhibitors, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar mechanism of action but differ in their chemical structure and potency. The unique combination of the piperazine ring and the benzothieno-pyrimidine scaffold in 2-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE provides it with distinct pharmacological properties and potential advantages in therapeutic applications .

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(29)9-8-19-25-22(30)21-17-6-1-2-7-18(17)31-23(21)26-19/h3-5,14H,1-2,6-13H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPLBWWNDYADCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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